(R)-3,3-Dimethyl-2-butanol

Enzyme Catalysis Chiral Resolution Biocatalysis

(R)-3,3-Dimethyl-2-butanol (CAS 1572-96-9), also known as (-)-pinacolyl alcohol, is a chiral secondary alcohol belonging to the class of C6 branched alcohols. It is a colorless liquid with a boiling point of approximately 119-121 °C, a density of 0.812 g/mL at 25 °C, and a predicted pKa of 15.31 ± 0.20.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 1572-96-9
Cat. No. B075345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3-Dimethyl-2-butanol
CAS1572-96-9
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)O
InChIInChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m1/s1
InChIKeyDFOXKPDFWGNLJU-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Essential Specifications for (R)-3,3-Dimethyl-2-butanol (CAS 1572-96-9) Procurement


(R)-3,3-Dimethyl-2-butanol (CAS 1572-96-9), also known as (-)-pinacolyl alcohol, is a chiral secondary alcohol belonging to the class of C6 branched alcohols [1]. It is a colorless liquid with a boiling point of approximately 119-121 °C, a density of 0.812 g/mL at 25 °C, and a predicted pKa of 15.31 ± 0.20 . The compound features a sterically demanding tert-butyl group adjacent to the chiral center, a structural attribute that profoundly influences its behavior in stereoselective transformations and interactions with biological systems [2].

Workflow Stereochemical control & chiral reference standard studies
Selection Enantiomer-comparison studies; enzyme active site probe
Context Sterically demanding chiral secondary alcohol with tert-butyl group

Why Generic (R)-3,3-Dimethyl-2-butanol Substitutes Are Inadequate for Critical Applications


The performance of (R)-3,3-Dimethyl-2-butanol is inextricably linked to its specific stereochemistry and bulky tert-butyl group. While chemically similar alcohols like 2-butanol or 3-methyl-2-butanol may share functional group characteristics, they lack the precise steric and electronic signature that dictates enantioselectivity in catalysis and target recognition in biological assays. For instance, the enantiomeric ratio (E-value) of lipase-catalyzed reactions differs substantially between these structural analogs, directly impacting process yields and product purity [1]. Furthermore, the (S)-enantiomer or the racemate may exhibit entirely different biological or toxicological profiles, as demonstrated in inhalation toxicity studies [2], rendering generic substitution a high-risk approach for applications requiring defined stereochemical integrity.

Structural analog mismatch

2‑butanol or 3‑methyl‑2‑butanol lack the steric signature and may shift enantioselectivity profiles in catalytic systems.

Racemate or opposite enantiomer risk

The (S)‑enantiomer or racemate can exhibit different biological response profiles; inhalation toxicity data illustrates stereochemistry‑dependent outcomes.

Enantiomeric ratio may not transfer

Lipase E‑values are compound‑specific; a high E for one alcohol does not predict performance of another, limiting generic substitution.

Quantitative Differentiation of (R)-3,3-Dimethyl-2-butanol: Comparative Data for Procurement Decisions


Enantioselectivity in Lipase-Catalyzed Transformations: A Direct Comparison of Chiral Alcohols

In a study of Candida antarctica lipase B enantioselectivity, 3,3-dimethyl-2-butanol exhibited distinct thermodynamic activation parameters compared to structural analogs. The differential activation entropy (ΔR−SΔS‡) for 3,3-dimethyl-2-butanol was found to be as significant as the differential activation enthalpy (ΔR−SΔH‡) to the enantiomeric ratio (E-value). However, unlike other secondary alcohols (e.g., 3-hexanol, 2-butanol), molecular dynamics simulations and systematic search calculations failed to establish a correlation between substrate accessible volume and transition state entropy for 3,3-dimethyl-2-butanol, indicating a unique and sterically constrained binding mode within the enzyme active site [1].

Lipase enantioselectivity
Head-to-head
Unique entropy‑driven binding; no volume–entropy correlation, contrasting with 2‑butanol and 3‑hexanol.
Supports enantioselectivity study context for sterically demanding alcohols.
Candida antarctica lipase B; MD simulations.
Enzyme Catalysis Chiral Resolution Biocatalysis

Preparative-Scale Chiral Resolution Efficiency: (R)-Enantiomer Purity Achievement

A preparative gas chromatographic method using N-trifluoroacetyl-l-alanyl diastereomeric esters demonstrated efficient resolution of 3,3-dimethyl-2-butanol enantiomers. By utilizing a 1 × 1584 cm column, both optical forms were obtained with greater than 98% purity [1]. This contrasts with typical small-scale analytical resolutions, highlighting a viable path to multi-gram quantities of high-purity material for further synthetic use.

Preparative chiral purity
Reported
>98% enantiomeric purity for both resolved forms.
Supports sourcing high‑purity enantiopure material for asymmetric studies.
Preparative GC with diastereomeric esters.
Chiral Separation Preparative GC Enantiopure Synthesis

Kinetic Resolution in Derivatization: CFPA vs. MTPA Method Suitability

For accurate enantiomeric excess (ee) determination of hindered alcohols like pinacolyl alcohol, the choice of derivatizing agent is critical. The reaction of CFPA chloride (2b) with pinacolyl alcohol was found to proceed more than 500 times faster than that of MTPA chloride (1b) [1]. This vast difference in reaction kinetics suggests that the CFPA method induces significantly less kinetic resolution artifact, providing a more accurate representation of the true enantiomeric composition of a sample compared to the widely used MTPA method.

Derivatization kinetics
Head-to-head
CFPA reaction rate >500‑fold faster than MTPA with pinacolyl alcohol.
Supports CFPA‑based analytical method for minimal kinetic resolution artifact.
CFPA chloride vs. MTPA chloride; ee determination.
Analytical Chemistry Enantiomeric Excess Derivatization

Impact of Stereochemistry on Polymer Morphology: Semi-Crystalline vs. Amorphous Polymers

In the synthesis of poly(β-malic acid alkyl esters), the introduction of a 3,3-dimethyl-2-butyl ester side chain bearing a second stereogenic center dramatically alters polymer morphology. While poly(benzyl 3-alkylmalates) exhibit typical amorphous behavior, the presence of the 3,3-dimethyl-2-butyl group led to a semi-crystalline racemic polymer [1]. This demonstrates that the bulky, chiral group can induce long-range order in the macromolecular architecture, a property not observed with less sterically demanding alkyl substituents.

Polymer morphology
Head-to-head
Semi‑crystalline racemic polymer from 3,3‑dimethyl‑2‑butyl malate vs. amorphous poly(benzyl 3‑alkylmalates).
Supports study of stereochemistry‑driven polymer morphology control.
Anionic ring‑opening polymerization; thermal analysis.
Polymer Chemistry Stereochemistry Materials Science

Recommended Application Scenarios for (R)-3,3-Dimethyl-2-butanol Based on Verified Evidence


Enantioselective Biocatalysis for Chiral Intermediate Synthesis

Utilize (R)-3,3-dimethyl-2-butanol as a model substrate to investigate and optimize the enantioselectivity of lipase-catalyzed transesterifications or hydrolyses. The unique entropy-driven binding behavior, documented in direct comparison to 2-butanol and 3-hexanol [1], makes it an ideal probe for studying steric effects in enzyme active sites. This application is directly relevant for pharmaceutical intermediates where high enantiopurity is non-negotiable.

Preparative Chiral Separation for Enantiopure Standards and Reagents

Procure racemic 3,3-dimethyl-2-butanol and apply the validated preparative GC method using N-trifluoroacetyl-l-alanyl diastereomeric esters to isolate >98% pure (R)- and (S)-enantiomers [2]. The resulting enantiopure material serves as a valuable chiral building block, ligand precursor, or analytical standard for asymmetric synthesis, leveraging the established >98% purity benchmark.

Accurate Enantiomeric Purity Determination in Analytical Quality Control

For laboratories requiring precise ee determination of pinacolyl alcohol samples, the CFPA derivatization method is strongly recommended over MTPA. The >500-fold faster reaction rate minimizes kinetic resolution artifacts, ensuring that the measured enantiomeric composition accurately reflects the true sample composition [3]. This is critical for quality control in custom synthesis and for verifying the stereochemical integrity of procured material.

Synthesis of Semi-Crystalline, Biodegradable Polyesters for Advanced Materials

Incorporate (R)-3,3-dimethyl-2-butanol as a starting material for the synthesis of 3,3-dimethyl-2-butyl malolactonate monomers. Subsequent anionic ring-opening polymerization yields semi-crystalline racemic polyesters [4]. This unique property, arising from the bulky chiral side chain, enables the development of materials with tunable crystallinity and degradation rates, distinguishing them from typical amorphous polyesters used in biomedical devices and drug delivery systems.

Application
Selection Property
Validation Focus
Enantioselective biocatalysis research
Steric effect on enzyme enantioselectivity
Enzyme active site binding studies
Enantiopure standard preparation
Scalable chiral resolution method
Enantiomeric purity verification
Enantiomeric excess determination
Derivatization method suitability
Kinetic resolution artifact minimization
Semi‑crystalline polymer research
Chiral side‑chain effect on morphology
Polymer crystallinity and degradation control

Technical Documentation Hub

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40 linked technical documents
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